REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]1[CH2:15][CH2:14][C:13](=[O:16])[CH:12]=1>ClCCCl>[Br:1][C:12]1[C:13](=[O:16])[CH2:14][CH2:15][C:11]=1[O:10][CH3:9]
|
Name
|
|
Quantity
|
24.92 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
14.95 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(CC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at 0° C. for a further 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
any remaining solid is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in warm toluene (600 ml)
|
Type
|
WASH
|
Details
|
washed quickly with ice-cold water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure until approximately 150 ml
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled in an ice bath
|
Type
|
WAIT
|
Details
|
left for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate is removed by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(CCC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |